molecular formula C28H26N4S2 B11098736 2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)

2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)

Cat. No.: B11098736
M. Wt: 482.7 g/mol
InChI Key: BKQXSSBIMJCAJV-UHFFFAOYSA-N
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Description

2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) is a complex organic compound that features a benzene ring substituted with methanediylsulfanediyl groups and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) typically involves multi-step organic reactions. One common method involves the reaction of benzene-1,4-diylbis(methanediylsulfanediyl) with 1-benzyl-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, along with the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole rings can bind to metal ions, influencing enzymatic activity or disrupting biological pathways. Additionally, the sulfanediyl groups can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) is unique due to the presence of both methanediylsulfanediyl groups and benzyl-substituted imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C28H26N4S2

Molecular Weight

482.7 g/mol

IUPAC Name

1-benzyl-2-[[4-[(1-benzylimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]imidazole

InChI

InChI=1S/C28H26N4S2/c1-3-7-23(8-4-1)19-31-17-15-29-27(31)33-21-25-11-13-26(14-12-25)22-34-28-30-16-18-32(28)20-24-9-5-2-6-10-24/h1-18H,19-22H2

InChI Key

BKQXSSBIMJCAJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=C(C=C3)CSC4=NC=CN4CC5=CC=CC=C5

Origin of Product

United States

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